molecular formula C10H16N2 B1598310 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 892592-08-4

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B1598310
CAS No.: 892592-08-4
M. Wt: 164.25 g/mol
InChI Key: CBSNWEWHYJBTFH-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 g/mol . The compound is also known by other names such as “2-METHYL-N-(2-PYRIDINYLMETHYL)-2-PROPANAMINE” and "tert-butyl (pyridin-2-ylmethyl)amine" .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C10H16N2/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7,12H,8H2,1-3H3” and the InChIKey is "SZUFARVXWKYOMG-UHFFFAOYSA-N" . The Canonical SMILES string for this compound is "CC©©NCC1=CC=CC=N1" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 164.131348519 g/mol . The Topological Polar Surface Area of the compound is 24.9 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

  • Pharmacological Characterization in Kappa-Opioid Receptors :

    • Grimwood et al. (2011) studied a compound similar to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine, which demonstrated significant pharmacological characteristics as a kappa-opioid receptor antagonist. This compound showed potential in treating depression and addiction disorders due to its efficacy in various assays, including mouse forced-swim test and mouse social defeat stress assay (Grimwood et al., 2011).
  • Development of a Fluorescent Sensor :

    • Mac et al. (2010) synthesized a novel fluorescent dye related to this compound. This compound functions as a sensor for fluorescence detection of small inorganic cations in polar solvents, demonstrating its potential in analytical chemistry applications (Mac et al., 2010).
  • Synthesis of Pyrroles and Furan Compounds :

    • Friedrich et al. (2002) reported on the synthesis of 1,2,4-trisubstituted pyrroles using a process involving primary amines and palladium catalysis. This method highlights the role of this compound in the innovative synthesis of pyrroles (Friedrich et al., 2002).
  • Catalysis in Olefin Epoxidation :

    • Dakkach et al. (2014) explored the use of ruthenium complexes containing a ligand similar to this compound in olefin epoxidation. The study showcased the efficiency of these complexes as heterogeneous catalysts in the epoxidation process (Dakkach et al., 2014).
  • Formation of Transition Metal Complexes :

    • Schmidt et al. (2011) investigated the formation of first-row transition metal complexes with a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core, related to this compound. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Schmidt et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine is the κ-opioid receptor (KOR). This compound has a high affinity for human, rat, and mouse KOR . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

As a KOR antagonist, this compound binds to the KOR and blocks its activation by endogenous opioids or opioid drugs . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood.

Biochemical Pathways

These can include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes in which KORs are involved. As a KOR antagonist, it could potentially reduce pain perception, alter mood, and modulate stress responses .

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,9,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSNWEWHYJBTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406030
Record name 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-08-4
Record name 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)(pyridin-2-ylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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